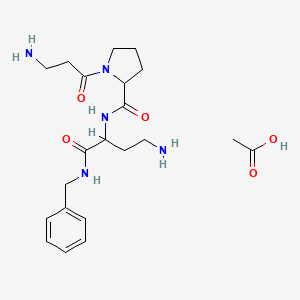

(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamideacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dipeptide diaminobutyroyl benzylamide diacetate is a synthetic peptide known for its anti-aging properties, particularly in skincare. It mimics the function of natural amino acids, targeting muscular nicotinic acetylcholine receptors to relax facial muscles and reduce fine lines effectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipeptide diaminobutyroyl benzylamide diacetate is synthesized through a series of peptide coupling reactions. The process involves the use of protected amino acids and coupling agents such as carbodiimides. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of dipeptide diaminobutyroyl benzylamide diacetate involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .

Analyse Des Réactions Chimiques

Types of Reactions

Dipeptide diaminobutyroyl benzylamide diacetate primarily undergoes substitution reactions. It can react with various electrophiles to form new peptide bonds. Additionally, it may undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the reactions of dipeptide diaminobutyroyl benzylamide diacetate include carbodiimides for coupling reactions and strong acids or bases for hydrolysis. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of dipeptide diaminobutyroyl benzylamide diacetate include extended peptide chains and hydrolyzed fragments. These products are often analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .

Applications De Recherche Scientifique

Dipeptide diaminobutyroyl benzylamide diacetate has a wide range of scientific research applications:

Mécanisme D'action

Dipeptide diaminobutyroyl benzylamide diacetate exerts its effects by mimicking the activity of Waglerin-1, a peptide found in the venom of the Temple Viper. It acts as an antagonist at the muscular nicotinic acetylcholine receptor, blocking the transmission of nerve impulses to the muscles. This results in the relaxation of facial muscles and a reduction in the appearance of wrinkles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Dipeptide diaminobutyroyl benzylamide diacetate is unique due to its specific mechanism of action, targeting muscular nicotinic acetylcholine receptors. This targeted approach allows for effective muscle relaxation and wrinkle reduction without compromising facial mobility .

Propriétés

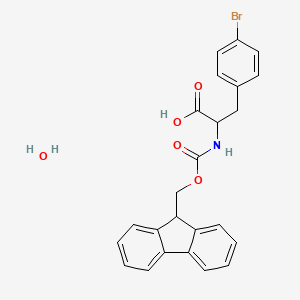

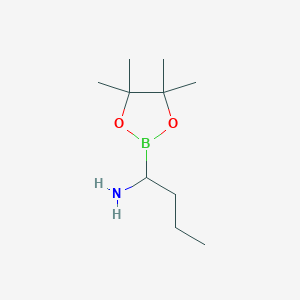

Formule moléculaire |

C21H33N5O5 |

|---|---|

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4) |

Clé InChI |

COUXNAIGHLPOME-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)